Imidazo[1,2-A]pyrimidin-6-amine
Overview
Description
Imidazo[1,2-A]pyrimidin-6-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-A]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrimidin-6-amine has been recognized as a significant scaffold in medicinal chemistry, exhibiting activity against various targets. It has shown potential as a covalent anticancer agent, targeting the KRAS G12C mutation . Additionally, it has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound interacts with its targets in different ways, depending on the specific derivative and target. For instance, in the context of cancer, it acts as a covalent inhibitor, binding to the target and disrupting its function . In the case of tuberculosis, it exhibits significant activity against the disease, although the exact mode of action is still under investigation .
Biochemical Pathways
This compound affects various biochemical pathways. In cancer cells, it has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway . In yeast, different derivatives of the compound have been found to target different organelles, affecting mitochondrial functions or causing nuclear DNA damage .
Pharmacokinetics
One derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which is a positive indicator of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action vary depending on the specific derivative and target. For instance, in cancer cells, it can induce cell cycle arrest, activate caspase-3, and inhibit key signaling pathways . In yeast, it can cause mitochondrial fragmentation or nuclear DNA damage .
Action Environment
The compound’s wide range of applications in medicinal chemistry suggests that it may be robust to various environmental conditions .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrimidin-6-amine has been recognized for its potential in the development of covalent inhibitors . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of this compound derivatives . This includes various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Cellular Effects
This compound exhibits significant activity against various diseases. For instance, it shows potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also exhibits strong inhibitory activity against bovines and equines piroplasms in vitro growth .
Molecular Mechanism
The molecular mechanism of this compound involves various radical reactions for the direct functionalization of this compound through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
This compound has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . It also exhibits good microsomal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-A]pyrimidin-6-amine can be synthesized through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, a typical synthetic route involves the condensation of 2-aminopyrimidine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrimidin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-6-one, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
Imidazo[1,2-A]pyrimidin-6-amine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Imidazo[1,2-A]pyrimidin-6-amine is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include:
Imidazo[1,2-A]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-A]pyrazine: Used in drug development for its versatile biological activity.
Imidazo[1,2-A]pyridines: Commonly used in medicinal chemistry for their wide range of applications.
These compounds share a similar core structure but differ in their substituents and specific biological activities, making each unique in its own right .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJBQBKRGDTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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